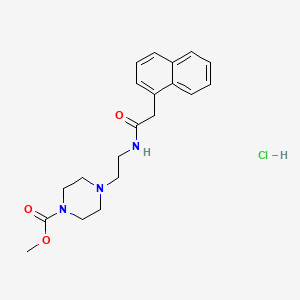

Methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic compound with potential anti-tubercular activity. It belongs to a class of benzamide derivatives designed for combating tuberculosis (TB) caused by Mycobacterium tuberculosis H37Ra .

Molecular Structure Analysis

The molecular structure of this compound comprises a piperazine ring, an acetamido group, and a naphthalene moiety. The naphthalene-1-yl group is attached to the acetamidoethyl side chain, which, in turn, is linked to the piperazine ring. The hydrochloride salt forms due to protonation of the piperazine nitrogen with HCl .

Scientific Research Applications

Synthesis and Pharmacological Properties

A study by Červená et al. (1975) discusses the synthesis and pharmacological properties of naphthylpiperazines, a category to which the compound is closely related. The research elaborates on how heating naphthylamine hydrochlorides with diethanolamine hydrochloride produced naphthylpiperazines. These compounds, after undergoing various chemical treatments, displayed marked pharmacological effects such as antireserpine effects in mice, indicating their potential utility in neuropharmacology. This suggests that similar compounds, including the one , may have significant pharmacological applications, potentially as neurotropic and cardiovascular agents (Červená, I., Dlabač, A., Němec, J., & Protiva, M., 1975).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, showcasing their fluorescence quantum yields and photo-induced electron transfer properties. These compounds, due to their luminescent properties, could serve as pH probes or in the development of optical materials, indicating that methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride may also be explored for similar applications in materials science and sensor technologies (Gan, J., Chen, K., Chang, C.-P., & Tian, H., 2003).

Nano Magnetite (Fe3O4) Catalysis

Mokhtary and Torabi (2017) reported on the use of nano magnetite (Fe3O4) as an efficient catalyst for the synthesis of naphthalene derivatives, indicating the compound's potential in catalysis and organic synthesis. This research shows the feasibility of using advanced nanomaterials for synthesizing complex organic compounds, including various naphthalene derivatives, which could extend to the synthesis of the compound , enhancing its production efficiency and applicability in chemical synthesis (Mokhtary, M., & Torabi, Mogharab, 2017).

Molecular Interaction Studies

Shim et al. (2002) detailed the molecular interaction of a piperidin-1-yl compound with the CB1 cannabinoid receptor, highlighting the potential of such compounds in drug design and receptor studies. This suggests that this compound could be valuable in understanding receptor-ligand interactions and in the development of therapeutic agents targeting specific receptors (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).

Mechanism of Action

Target of Action

The primary target of Methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is recombinant JNK3 . JNK3 is a member of the c-Jun N-terminal kinases (JNKs) family, which are involved in various cellular processes including inflammation, apoptosis, and cellular differentiation.

Mode of Action

The compound interacts with its target, JNK3, by inhibiting its activity

properties

IUPAC Name |

methyl 4-[2-[(2-naphthalen-1-ylacetyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3.ClH/c1-26-20(25)23-13-11-22(12-14-23)10-9-21-19(24)15-17-7-4-6-16-5-2-3-8-18(16)17;/h2-8H,9-15H2,1H3,(H,21,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQYNANPUKNXQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)CC2=CC=CC3=CC=CC=C32.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2916543.png)

![4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2916546.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2916548.png)

![4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916555.png)

![3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2916556.png)

![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2916558.png)

![Oxolan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2916559.png)

![N-(5-chloro-2-methoxyphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2916563.png)

![2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2916564.png)